Cas no 2138196-48-0 (5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester)
5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester
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- Inchi: 1S/C22H16INO4S/c23-19-16-9-24(10-18(16)29-20(19)21(25)26)22(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2,(H,25,26)
- InChI Key: AWDYFLUWEHZWRT-UHFFFAOYSA-N
- SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC2C(I)=C(C(O)=O)SC=2C1
5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-385328-0.05g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 0.05g |
$1779.0 | 2024-06-05 | |
| Enamine | EN300-385328-0.1g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 0.1g |
$1863.0 | 2024-06-05 | |
| Enamine | EN300-385328-0.25g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 0.25g |
$1948.0 | 2024-06-05 | |
| Enamine | EN300-385328-0.5g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 0.5g |
$2033.0 | 2024-06-05 | |
| Enamine | EN300-385328-1.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 1.0g |
$2118.0 | 2024-06-05 | |
| Enamine | EN300-385328-2.5g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 2.5g |
$4150.0 | 2024-06-05 | |
| Enamine | EN300-385328-5.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 5.0g |
$6140.0 | 2024-06-05 | |
| Enamine | EN300-385328-10.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid |
2138196-48-0 | 95% | 10.0g |
$9105.0 | 2024-06-05 |
5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Additional information on 5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester
Introduction to 5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester (CAS No. 2138196-48-0)
5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester, identified by the CAS number 2138196-48-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the heterocyclic family, characterized by its fused ring structure comprising a thiophene ring and a pyrrole moiety. The presence of functional groups such as carboxylic acids, an iodine substituent, and a fluorenylmethyl ester moiety makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structural features of this compound make it particularly intriguing for drug discovery applications. The thieno[2,3-c]pyrrole core is a privileged scaffold that has been extensively explored in the development of bioactive molecules. Its unique electronic and steric properties contribute to its potential as a pharmacophore in various therapeutic contexts. Specifically, the 4,6-dihydro substitution pattern suggests a conformationally flexible structure, which can be advantageous for binding to biological targets with high affinity and selectivity.
One of the most notable features of this compound is the 3-iodo substituent. Iodine atoms are frequently employed in medicinal chemistry due to their ability to participate in various chemical transformations, including cross-coupling reactions. These reactions are pivotal in synthesizing complex molecular architectures and have been widely utilized in the development of novel therapeutic agents. The 5-(9H-fluoren-9-ylmethyl) ester moiety further enhances the compound's synthetic utility by providing a handle for further derivatization via hydrolysis or transesterification reactions.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of heterocyclic compounds like 5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester as candidates for treating a variety of diseases. Studies have demonstrated that thiophene-pyrrole hybrids can exhibit significant biological activity against targets such as kinases, transcription factors, and ion channels. The iodine atom in this compound also facilitates its incorporation into radiolabeled probes for imaging applications, which are increasingly important in diagnostic medicine.
The carboxylic acid groups at the 2 and 5 positions of the thieno[2,3-c]pyrrole core provide additional opportunities for chemical modification. These functionalities can be used to form amides, esters, or other derivatives that may enhance the pharmacological properties of the molecule. For instance, amide linkages have been shown to improve metabolic stability and oral bioavailability in drug candidates.
In light of these attributes, researchers have been exploring this compound as a lead structure for developing novel therapeutics. Preliminary studies suggest that derivatives of 5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester may exhibit inhibitory activity against certain enzymes implicated in cancer progression. The combination of structural diversity and functional versatility makes this compound an attractive candidate for further investigation.
The fluorenylmethyl ester group not only serves as a synthetic handle but also contributes to the overall solubility and pharmacokinetic properties of the molecule. Fluorenyl derivatives are known to enhance drug-like properties such as lipophilicity and cell permeability. This characteristic is particularly valuable in designing small molecules that need to traverse biological membranes efficiently.
Moreover, the presence of multiple reactive sites in this compound allows for modular design approaches where different pharmacophoric elements can be appended or removed without compromising the core structure's integrity. This modularity is crucial in medicinal chemistry pipelines where iterative optimization is often required to achieve desired biological activity.
Recent publications have begun to explore the potential applications of thieno[2,3-c]pyrrole derivatives in addressing neurological disorders. The unique electronic properties of these heterocycles make them promising candidates for modulating neurotransmitter receptors or ion channels involved in conditions such as epilepsy or Alzheimer's disease. The structural motifs present in 5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-3-iodo-, 5-(9H-fluoren-9-ylmethyl) ester align well with those required for such interactions.
In conclusion,5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro, 3,iodo, , 5,(9H-fluoren,9-)ylmethyl ester (CAS No. 2138196,48,0) represents a structurally complex and functionally rich molecule with significant potential in pharmaceutical research. Its unique combination of reactive sites and privileged scaffold architecture positions it as a valuable tool for developing novel therapeutic agents across multiple disease areas.
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